Product packaging for Fluo-4FF(Cat. No.:)

Fluo-4FF

Cat. No.: B1263422
M. Wt: 758.6 g/mol
InChI Key: RWUGLXXRIOWFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Intracellular Calcium Dynamics in Biological Systems Research

Calcium ions (Ca2+) are ubiquitous second messengers that play a critical role in a vast array of cellular processes across all eukaryotic organisms. mdpi.com In both simple and complex biological systems, Ca2+ signaling is fundamental to functions such as gene expression, muscle contraction, cell proliferation, and neurotransmission. mdpi.combiologists.com The transient and dynamic nature of these calcium signals allows them to encode specific information that dictates cellular responses to various stimuli. nih.govfrontiersin.org Consequently, the ability to monitor and quantify these intracellular calcium fluctuations is paramount for understanding the intricate mechanisms that govern cellular physiology and pathophysiology. nih.govaps.org

Evolution of Fluorescent Probes for Calcium Detection in Scholarly Inquiry

The journey to visualize intracellular calcium began with pioneering work in the 1970s on Ca2+ chelating properties. oxinst.com A major breakthrough occurred in the 1980s with the development of the first fluorescein-based calcium indicators, which for the first time allowed for the visualization and quantification of intracellular calcium. stratech.co.uk This led to the creation of widely used probes like Fluo-3 and Fura-2. stratech.co.uknih.gov These early indicators, while revolutionary, had limitations such as high background fluorescence and the requirement for UV excitation, which can be damaging to cells. stratech.co.uknih.gov

Subsequent research focused on refining these probes, leading to the development of indicators like Fluo-4, which offered brighter signals and was better suited for excitation with visible light sources like the argon-ion laser. nih.govbiotium.com The evolution continued with the creation of analogs with varying affinities for calcium, designed to study a wider range of calcium concentrations. thermofisher.com This progression also saw the advent of genetically encoded calcium indicators (GECIs), which are proteins engineered to fluoresce upon calcium binding and can be targeted to specific cells or organelles. oxinst.comuni-muenchen.de

Foundational Principles of Fluorescence-Based Calcium Sensing in Cellular and Tissue Studies

Fluorescence-based calcium sensing relies on the use of indicator molecules that exhibit a change in their fluorescent properties upon binding to Ca2+ ions. wikipedia.org These indicators are typically designed with a chelating component that selectively binds to calcium. This binding event induces a conformational change in the molecule, which in turn alters its interaction with light. frontiersin.org

For many fluorescent indicators, including the Fluo series, the binding of calcium leads to a significant increase in the quantum yield of fluorescence. ionoptix.com This means that when excited by light of a specific wavelength, the calcium-bound form of the dye will emit significantly more light (fluoresce) than the calcium-free form. ionoptix.com This change in fluorescence intensity is directly proportional to the concentration of free calcium ions, allowing researchers to track the dynamic changes in intracellular calcium levels in real-time using techniques like fluorescence microscopy and flow cytometry. biotium.comwikipedia.org Some indicators, known as ratiometric indicators, exhibit a shift in their excitation or emission wavelength upon calcium binding, which allows for more precise measurements by correcting for variables like dye concentration. syronoptics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H26F4N2O13 B1263422 Fluo-4FF

Properties

Molecular Formula

C35H26F4N2O13

Molecular Weight

758.6 g/mol

IUPAC Name

2-[2-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxymethyl)-4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetic acid

InChI

InChI=1S/C35H26F4N2O13/c36-19-2-4-23(41(14-31(48)49)15-32(50)51)35(34(19)39)53-6-5-52-28-7-16(1-3-22(28)40(12-29(44)45)13-30(46)47)33-17-8-20(37)24(42)10-26(17)54-27-11-25(43)21(38)9-18(27)33/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)

InChI Key

RWUGLXXRIOWFGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Fluo 4ff As a Specialized Calcium Indicator in Scientific Investigations

Design and Functional Distinctions within the Fluo Dye Family

The Fluo series of dyes are widely recognized for their utility in measuring intracellular calcium levels. Fluo-4FF, while a member of this family, possesses key modifications that distinguish it for specific experimental applications.

Structural Analogy to Fluo-4 and Related Fluorophores for Enhanced Performance

This compound is a structural analog of the popular calcium indicator Fluo-4. thermofisher.commedchemexpress.com Both are based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, which provides high selectivity for calcium ions (Ca²⁺) over other divalent cations like magnesium (Mg²⁺). wikipedia.org The core structure of these dyes is a xanthene fluorophore. nih.gov The primary structural difference between Fluo-4 and its predecessor, Fluo-3, is the substitution of two chlorine atoms with fluorine atoms. moleculardevices.cominterchim.fr This seemingly minor change results in a significant increase in fluorescence excitation at the 488 nm argon-ion laser line, leading to brighter signals and improved performance in techniques like confocal microscopy and flow cytometry. thermofisher.commoleculardevices.cominterchim.fr this compound retains this advantageous fluorine substitution, ensuring strong fluorescence output upon calcium binding. thermofisher.comfishersci.nl

Lower Calcium Binding Affinity and Its Utility for High Physiological Calcium Concentration Research

The defining characteristic of this compound is its significantly lower binding affinity for Ca²⁺ compared to Fluo-4. thermofisher.commedchemexpress.comfishersci.nl This is quantified by the dissociation constant (Kd), which is the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium. A higher Kd value indicates lower affinity. This compound has a Kd for Ca²⁺ of approximately 9.7 µM. thermofisher.cominterchim.frfishersci.nlnih.govcacheby.commdpi.comthermofisher.comthermofisher.com This is substantially higher than that of Fluo-4, which has a Kd of around 345-390 nM. nih.govigem.orgbiomol.com

This lower affinity makes this compound particularly well-suited for investigating cellular events characterized by large and rapid increases in intracellular calcium, into the micromolar to millimolar range. thermofisher.comfishersci.nl In such scenarios, high-affinity indicators like Fluo-4 would become saturated, meaning nearly all the dye molecules would be bound to calcium. thermofisher.com This saturation prevents the accurate measurement of the magnitude and kinetics of the calcium signal. thermofisher.comnih.gov this compound, with its lower affinity, can accurately report on these high calcium transients without becoming saturated, making it an essential tool for studying processes such as excitotoxicity in neurons and calcium dynamics in cardiac muscle during high-frequency stimulation. mdpi.comnih.govspiedigitallibrary.orgphysiology.org

Table 1: Comparison of Dissociation Constants (Kd) for Fluo Dyes

Indicator Dissociation Constant (Kd) for Ca²⁺
Fluo-4 ~345 nM biomol.com
Fluo-5F ~2.3 µM thermofisher.com
This compound ~9.7 µM thermofisher.cominterchim.frnih.govcacheby.commdpi.comthermofisher.comthermofisher.com
Fluo-5N ~90 µM thermofisher.com
Fluo-8FF ~10 µM biomol.com

Spectroscopic Characteristics Pertinent to Advanced Imaging Modalities

The spectral properties of this compound are a key factor in its widespread adoption in various advanced imaging techniques.

Excitation Spectrum Compatibility with Common Laser Systems

This compound has an excitation maximum at approximately 494 nm when bound to Ca²⁺. interchim.frfishersci.nlcacheby.commicroscopyu.comfluorofinder.com This peak is highly compatible with the widely used 488 nm laser line of argon-ion lasers, which are standard components in confocal microscopes and flow cytometers. fishersci.nlnih.govnih.gov This compatibility allows for efficient excitation of the dye, leading to strong fluorescence signals and high-quality data acquisition. thermofisher.comfishersci.nl The dye's spectral properties also make it suitable for two-photon excitation microscopy. thermofisher.com

Emission Spectrum Profile for Optical Signal Detection

Upon binding to calcium and being excited by an appropriate light source, this compound exhibits a fluorescence emission maximum at approximately 516 nm. interchim.frfishersci.nlnih.govcacheby.commicroscopyu.com This green fluorescence can be effectively detected using standard filter sets designed for fluorescein (B123965) (FITC). nih.gov The distinct separation between its excitation and emission peaks allows for clear signal detection with minimal background interference.

Table 2: Spectroscopic Properties of this compound

Property Wavelength (nm)
Excitation Maximum (Ca²⁺-bound) ~494 interchim.frfishersci.nlcacheby.commicroscopyu.comfluorofinder.com
Emission Maximum (Ca²⁺-bound) ~516 interchim.frfishersci.nlnih.govcacheby.commicroscopyu.com

Calcium-Dependent Fluorescence Enhancement Mechanism

This compound, like other members of the Fluo family, operates as a single-wavelength indicator. nih.gov This means that upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity without a shift in its excitation or emission wavelengths. thermofisher.comcacheby.com In its unbound state, this compound is essentially non-fluorescent. thermofisher.comnih.govthermofisher.comthermofisher.com However, when it chelates Ca²⁺, a conformational change occurs in the molecule that leads to a dramatic increase in its quantum yield, resulting in a fluorescence enhancement of over 100-fold. thermofisher.comfishersci.nlcacheby.com

This large dynamic range between the Ca²⁺-free and Ca²⁺-bound states provides a high signal-to-noise ratio, enabling the sensitive detection of changes in calcium concentration. nih.govphysiology.org The mechanism of fluorescence is tied to the chelation of calcium by the BAPTA portion of the molecule, which in turn affects the electronic properties of the linked xanthene fluorophore, effectively "switching on" its fluorescence. wikipedia.orggoettingen-research-online.de This direct relationship between calcium binding and fluorescence intensity allows for the quantitative analysis of intracellular calcium dynamics in a wide array of biological research.

Reversible Binding Dynamics of this compound with Calcium Ions

The interaction between this compound and calcium ions is a dynamic and reversible binding process, which is fundamental to its function as a low-affinity indicator. This property allows it to accurately report on calcium concentrations in environments where levels can reach high micromolar to millimolar ranges. thermofisher.comfishersci.nl

The binding affinity of an indicator for its target ion is quantified by the dissociation constant (Kd), which represents the concentration of the ion at which half of the indicator molecules are bound at equilibrium. nih.gov this compound possesses a Kd for Ca²⁺ of approximately 9.7 µM. thermofisher.comfishersci.nlcacheby.comthermofisher.com This is substantially higher than that of its parent compound, Fluo-4 (Kd ≈ 345 nM), classifying this compound as a low-affinity indicator. thermofisher.com

This low affinity is a key feature for specific experimental contexts. High-affinity indicators like Fluo-4 become saturated at relatively low Ca²⁺ concentrations, making them unable to resolve further increases in calcium levels. This compound, however, is suited for detecting intracellular calcium levels in the 1 µM to 1 mM range, which are typical during physiological events like muscle contraction or in specific cellular microdomains. fishersci.nlcacheby.com

Furthermore, indicators with higher Kd values, such as this compound, generally exhibit faster kinetics for calcium release compared to high-affinity dyes. physiology.org This rapid unbinding allows the indicator to more faithfully track the rapid decay phase of calcium transients, providing a more accurate temporal resolution of the entire signaling event. physiology.orgspiedigitallibrary.org The reversible binding is facilitated by the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) chelator portion of the molecule, which selectively binds Ca²⁺ ions. fishersci.nlscimedia.com

Table 1: Key Binding and Spectral Properties of this compound An interactive data table summarizing the dissociation constant and spectral characteristics of the this compound calcium indicator.

Property Value Source(s)
Ca²⁺ Dissociation Constant (Kd) ~9.7 µM thermofisher.comfishersci.nlcacheby.comthermofisher.com
Binding Stoichiometry Reversible 1:1 binding scimedia.com
Optimal Ca²⁺ Detection Range 1 µM - 1 mM thermofisher.comfishersci.nl
Excitation Maximum (Ca²⁺-bound) ~494 nm fishersci.nlcacheby.comnih.gov
Emission Maximum (Ca²⁺-bound) ~516 nm fishersci.nlcacheby.comnih.gov

| Fluorescence Intensity Increase | >100-fold | thermofisher.comfishersci.nlcacheby.com |

Photophysical Basis of Fluorescence Signal Generation

The ability of this compound to signal the presence of calcium is rooted in its photophysical properties, specifically the dramatic change in its fluorescence upon ion binding. This compound is a single-wavelength indicator, meaning its fluorescence intensity changes significantly with calcium concentration, but its excitation and emission wavelengths remain largely unchanged. thermofisher.comnih.gov

In its calcium-free state, the this compound molecule is essentially non-fluorescent. cacheby.comthermofisher.com The fluorescence of its xanthene fluorophore core is effectively quenched. nih.gov The mechanism of action involves the BAPTA chelator and the fluorophore. scimedia.com When a calcium ion binds to the BAPTA moiety, it induces a conformational change in the molecule. This change prevents the quenching process, leading to a significant increase in the fluorescence quantum yield. The result is a dramatic increase in fluorescence intensity, often greater than 100-fold. thermofisher.comfishersci.nlcacheby.com

The spectral properties of this compound are nearly identical to those of Fluo-4. thermofisher.com When bound to calcium, this compound has a maximum fluorescence excitation wavelength of approximately 494 nm and a maximum emission wavelength of around 516 nm. fishersci.nlnih.govmicroscopyu.com These spectral characteristics make it highly compatible with common light sources used in fluorescence microscopy, particularly the 488 nm line of the argon-ion laser, which is a standard in confocal microscopy and flow cytometry. fishersci.nlnih.gov The emitted light, which is observed as fluorescence, occurs as electrons in the fluorophore absorb energy from the excitation light, move to an unstable excited state, and then return to their ground state by emitting photons at a longer wavelength (lower energy). scimedia.com

Table 2: Compound Names Mentioned in the Article

Compound Name
BAPTA
Fluo-3
Fluo-4
This compound

Mechanism of Action of Fluo 4ff As a Calcium Indicator

Structural Changes upon Calcium Binding and Fluorescence Enhancement

The mechanism of action of Fluo-4FF is rooted in its molecular structure, which incorporates a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelating moiety linked to a fluorescein-based fluorophore. nih.gov In the absence of calcium, the indicator is essentially non-fluorescent. thermofisher.com Upon binding of Ca2+ ions to the BAPTA portion of the molecule, a conformational change occurs. This change alters the electronic environment of the fluorophore, leading to a dramatic increase in its fluorescence quantum yield. ionoptix.com The fluorescence intensity of this compound can increase by over 100-fold upon saturation with calcium. thermofisher.comfishersci.co.uk Unlike ratiometric indicators, this change in fluorescence occurs without a significant shift in the emission wavelength. thermofisher.com

Advanced Research Applications and Domains of Fluo 4ff

Spatiotemporal Mapping of Calcium Signaling Pathways

The ability to map the precise location and timing of calcium signals within cells is crucial for understanding their function. Fluo-4FF, in conjunction with various microscopy techniques, enables researchers to visualize these intricate signaling pathways. arxiv.org

Confocal Laser Scanning Microscopy for Subcellular Calcium Dynamics

Confocal laser scanning microscopy offers high-resolution optical sectioning, allowing for the detailed visualization of subcellular structures. When used with this compound, this technique permits the precise measurement of Ca²⁺ dynamics within specific organelles. For instance, studies have utilized this compound to observe calcium fluctuations within the endoplasmic reticulum and secretory vesicles. nih.govrupress.org In one study, repetitive line scan confocal microscopy of sea urchin egg secretory vesicles labeled with this compound revealed both simple and complex fluorescence behaviors, indicating dynamic changes in free Ca²⁺ content within these vesicles. nih.gov

Two-Photon Excitation Microscopy for Deep Tissue Imaging and Reduced Photodamage

Two-photon excitation microscopy (TPEF or 2PEF) is a powerful technique for imaging deep within scattering living tissue, offering increased penetration depth and reduced phototoxicity compared to conventional microscopy. wikipedia.orgresearchgate.netnih.gov This is because it uses lower-energy, longer-wavelength light for excitation, which minimizes light scattering within tissues. wikipedia.org The non-linear nature of two-photon absorption confines fluorescence excitation to a tiny focal volume, which provides inherent 3D resolution and minimizes photodamage to the surrounding tissue. wikipedia.orgthermofisher.com this compound is compatible with two-photon excitation, making it a valuable tool for in vivo calcium imaging in complex tissues like the brain. thermofisher.comoertner.com This combination allows researchers to study Ca²⁺ signaling in neurons and other cells deep within intact organs with subcellular resolution. researchgate.netoertner.com

Wide-Field Fluorescence Microscopy for Cellular Populations

Wide-field fluorescence microscopy illuminates the entire field of view, enabling the simultaneous imaging of large populations of cells. uk.comlicorbio.com This technique is advantageous for its speed and for providing an overview of Ca²⁺ signaling across a cellular network. uk.com While it may lack the fine optical sectioning of confocal microscopy, it is highly effective for observing coordinated calcium waves and oscillations in cell cultures. licorbio.comabcam.com this compound, with its robust fluorescence signal, is well-suited for these applications, allowing for the visualization of calcium dynamics in response to various stimuli across many cells at once. plos.org

Flow Cytometry Applications for High-Throughput Cell Analysis

Flow cytometry allows for the rapid analysis of thousands of cells per second. nih.gov When cells are loaded with this compound, this technique can be used to perform high-throughput screening of cellular responses that involve changes in intracellular calcium. thermofisher.cominterchim.fr For example, it can be employed to identify subpopulations of cells that exhibit a specific calcium response to a drug or other stimulus. The compatibility of this compound with the 488 nm laser commonly used in flow cytometers makes it a practical choice for these large-scale analyses. thermofisher.comnih.gov

Cell-Based Assays in Drug Discovery and Screening

The modulation of calcium signaling is a key target for many drugs. nih.govpromega.com Cell-based assays using this compound are widely employed in high-throughput screening (HTS) campaigns to identify and characterize new drug candidates. thermofisher.comjmb.or.kr Its lower calcium affinity is particularly useful for studying compounds that elicit large and sustained increases in intracellular Ca²⁺, which might saturate higher-affinity dyes. researchgate.net These assays are often performed in multi-well plate formats, where fluorescence intensity is measured to determine the effect of a library of compounds on cellular calcium levels. thermofisher.comthermofisher.com

Investigations into Specific Physiological and Pathophysiological Processes

This compound has been instrumental in a wide range of studies investigating the role of calcium in both normal physiological functions and disease states.

Key Research Findings Using this compound:

Research AreaOrganism/Cell TypeKey FindingsCitations
Cardiac Arrhythmia Canine myocytesInvestigated the recovery of cytosolic Ca²⁺ transients in a post-infarction model of sudden cardiac death, revealing a shortened signaling refractoriness. ahajournals.org
Muscle Physiology Mouse skeletal muscle fibersUsed to study cytosolic Ca²⁺ removal and its potential alterations in the context of metabolic diseases. researchgate.net
Secretory Vesicle Dynamics Sea urchin eggsRevealed dynamic and complex Ca²⁺ fluctuations within secretory vesicles, suggesting a role in modulating exocytosis. nih.gov
Hair Cell Mechanotransduction Chicken cochleaHelped to demonstrate that Fluo-4 family dyes can report Ca²⁺ entry through mechanotransduction channels in hair bundles. plos.org
Neuronal Signaling Mouse hippocampal slicesAlthough Fluo-4 is more common, the principles apply to this compound for studying fast neuronal network activity and Ca²⁺ transients in conditions mimicking epileptic seizures. nih.gov

These studies highlight the versatility of this compound in providing critical insights into the complex and multifaceted roles of calcium signaling in health and disease.

Calcium Transients in Cardiac Electrophysiology and Contraction Studies

In the field of cardiac electrophysiology, understanding the dynamics of intracellular calcium (Ca2+) is fundamental to deciphering the mechanisms of both normal and pathological heart function. This compound has proven to be a valuable probe for these investigations.

Researchers utilize this compound to monitor Ca2+ transients in cardiomyocytes, which are the rapid changes in intracellular Ca2+ concentration that trigger muscle contraction. thermofisher.com Due to its low affinity, this compound is less prone to saturation during the large Ca2+ influx that occurs during an action potential, allowing for a more accurate representation of the Ca2+ transient's peak and decay kinetics. physiology.orgahajournals.org This is crucial for studying how different physiological and pharmacological interventions affect the heart's contractility.

Studies have employed this compound to investigate the effects of various compounds on cardiomyocyte Ca2+ handling. For instance, it has been used to assess how drugs modulate the frequency and amplitude of Ca2+ waves in overloaded cardiac cells. ahajournals.org In comparative studies, this compound, with its high Kd, provides briefer and faster fluorescence transients compared to high-affinity indicators like Fluo-4, which can sometimes overestimate the duration of Ca2+ transients, especially at longer pacing cycle lengths. physiology.orgphysiology.org This characteristic makes this compound particularly suitable for measurements in multicellular cardiac preparations where accurate temporal resolution is key. physiology.orgnih.gov

The ability to optically record calcium currents (ORCCs) by differentiating the this compound signal provides a spatially resolved picture of the initial phase of the L-type Ca2+ current, a critical component of cardiac excitation-contraction coupling. nih.gov This technique allows for the assessment of relative changes in the activation and fast inactivation of these currents under various experimental conditions. nih.gov

Table 1: Comparison of Calcium Indicators in Cardiac Studies

Indicator Dissociation Constant (Kd) for Ca2+ Key Characteristics in Cardiac Studies Reference(s)
Fluo-4 ~350 nM High affinity, prone to saturation with large Ca2+ transients, may prolong measured Ca2+ duration. physiology.org
This compound ~9.7 µM Low affinity, provides fast and brief transients, suitable for high Ca2+ concentrations and multicellular preparations. thermofisher.comphysiology.orgphysiology.org
Fluo-2MA High Affinity Similar to Fluo-4, can result in an overestimation of Ca2+ transient duration. physiology.org
Fluo-2LA Low Affinity Similar to this compound, considered suitable for multicellular Ca2+ measurements. physiology.org
Rhod-2 ~570-710 nM Acceptable for measuring Ca2+ transients in typical animal models. nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Analysis of Excitation-Contraction Coupling in Muscle Physiology

Excitation-contraction (EC) coupling is the process by which a muscular action potential leads to a muscle contraction. This compound is instrumental in dissecting the intricate Ca2+ signaling pathways involved in this fundamental physiological process in both skeletal and cardiac muscle.

In skeletal muscle research, this compound has been used to assess the rate of sarcoplasmic reticulum (SR) Ca2+ uptake by monitoring the decay of cytosolic Ca2+ after electrical stimulation. nih.govresearchgate.net This provides insights into the function of the SR Ca2+-ATPase (SERCA) pump, a key player in muscle relaxation. Furthermore, it has been used to study the response to fatiguing stimulation protocols by observing the decline in peak Ca2+ transients over time. nih.gov

The low affinity of this compound is particularly advantageous when studying phenomena that involve large and rapid changes in myoplasmic Ca2+ concentration. For example, it has been used to image the Ca2+ response to artificial Ca2+ sparks in permeabilized muscle fibers to quantify calcium-induced calcium release (CICR). researchgate.net These experiments help to determine the threshold [Ca2+] for CICR activation and to model the roles of inactivation and depletion in the control of Ca2+ release. researchgate.net

Characterization of Calcium Waves and Localized Calcium Sparks

Calcium waves and sparks are localized, transient increases in intracellular Ca2+ that play crucial roles in cellular signaling. This compound's characteristics make it well-suited for the detailed analysis of these micro-domain signals.

Calcium sparks are elementary Ca2+ release events from the SR that, under certain conditions, can propagate as waves. This compound has been used to image these events in various muscle cell types. nih.gov In cardiac myocytes, for example, it has been employed to study the response to small, artificially generated Ca2+ sparks, allowing researchers to image the resulting Ca2+ wave. plos.org

The combination of this compound with a high-affinity indicator like Fluo-4 allows for the extension of the dynamic range of Ca2+ concentration measurements. plos.org This dual-dye approach enables the quantitative imaging of Ca2+ waves that span a wide range of concentrations, from the initial spark to the propagating wave front. plos.org This methodology has been applied to study CICR in response to artificial sparks in both skeletal and cardiac muscle cells. researchgate.netresearchgate.net

Integration with Photostimulation Techniques Using "Caged" Compounds

The combination of this compound with photostimulation techniques using "caged" compounds represents a powerful approach for investigating cellular signaling pathways with high spatiotemporal precision. Caged compounds are biologically active molecules that are rendered inert by a photolabile protecting group. Upon illumination with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule. core.ac.ukspiedigitallibrary.org

This technique allows for the precise, on-demand release of signaling molecules like Ca2+ or glutamate (B1630785) at specific subcellular locations. core.ac.uknih.gov this compound can then be used to monitor the resulting Ca2+ dynamics. For instance, researchers have used two-photon lysis of caged Ca2+ (like NP-EGTA) to create an artificial Ca2+ spark and have imaged the subsequent Ca2+ wave with this compound. plos.org

In neuroscience, this compound has been used in conjunction with caged glutamate to study postsynaptic Ca2+ signals. jneurosci.org By uncaging glutamate at specific dendritic spines, researchers can evoke localized Ca2+ influx through glutamate receptors and monitor it with this compound, providing insights into synaptic function and plasticity. jneurosci.org This approach allows for the separation of Ca2+ signals originating from different sources, such as glutamate receptors versus voltage-gated Ca2+ channels. nih.gov

Comparative Analysis of Fluo 4ff with Alternative Calcium Indicators

Performance Evaluation Against High-Affinity Calcium Indicators (e.g., Fluo-4, Fluo-3)

High-affinity Ca²⁺ indicators, such as Fluo-4 and its predecessor Fluo-3, are widely used for their ability to detect small changes in resting Ca²⁺ levels. However, their properties differ significantly from the low-affinity Fluo-4FF, particularly in terms of binding kinetics and signal representation.

The most critical distinction between this compound and high-affinity indicators lies in their Ca²⁺ binding affinities, quantified by the dissociation constant (Kd). This compound has a significantly higher Kd (approximately 9.7 µM) compared to Fluo-4 (around 345 nM) and Fluo-3 (around 390 nM). thermofisher.combiomol.cominterchim.fr This lower affinity dictates faster Ca²⁺ binding and, more importantly, faster release kinetics. physiology.org

In practical terms, this means that this compound can more faithfully track rapid and large Ca²⁺ transients without becoming saturated. thermofisher.comthermofisher.com High-affinity indicators like Fluo-4, due to their slower Ca²⁺ release, can lead to an overestimation of the Ca²⁺ transient duration. physiology.orgnih.gov Studies in cardiac muscle have shown that the decay of the fluorescence signal from Fluo-4 is substantially delayed and can exhibit a plateau, while this compound shows a faster, more exponential decay that better represents the true time course of Ca²⁺ removal. nih.govspiedigitallibrary.org For instance, in one study, the time to 50% decline of the Ca²⁺ transient was 169.4 ms (B15284909) for Fluo-4 versus a much faster 88.7 ms for this compound. spiedigitallibrary.org This discrepancy becomes more pronounced at longer pacing cycle lengths in cardiac studies. nih.govphysiology.org

The high affinity of Fluo-4 and Fluo-3 makes them prone to saturation in the presence of large Ca²⁺ influxes, such as those occurring during neuronal action potentials or muscle contraction. thermofisher.comnih.gov When saturated, these dyes can no longer report further increases in Ca²⁺ concentration, leading to an underestimation of the peak amplitude of the Ca²⁺ transient.

This compound, with its low affinity, is specifically designed to operate in Ca²⁺ concentration ranges of 1 µM to 1 mM, which would saturate high-affinity indicators. thermofisher.comresearchgate.net This makes it more suitable for accurately measuring the peak of large and rapid Ca²⁺ transients. physiology.org However, this comes at the cost of a lower signal-to-noise ratio and smaller relative fluorescence change (ΔF/F₀) for smaller Ca²⁺ signals compared to high-affinity dyes. nih.govphysiology.org For example, research on cardiomyocytes found that Ca²⁺ transient amplitudes measured with this compound were significantly smaller than those reported by Fluo-4. spiedigitallibrary.orgnih.gov Despite the smaller amplitude, the faster kinetics of this compound allow for a more accurate temporal resolution of the rising phase of the Ca²⁺ current. spiedigitallibrary.orgnih.gov

IndicatorDissociation Constant (Kd) for Ca²⁺Relative Signal DurationSuitability for Peak Transients
This compound~9.7 µM thermofisher.cominterchim.frShort/Fast Decay physiology.orgspiedigitallibrary.orgHigh (for large transients) thermofisher.comphysiology.org
Fluo-4~345 nM thermofisher.combiomol.comProlonged/Slow Decay physiology.orgnih.govspiedigitallibrary.orgLow (prone to saturation) nih.gov
Fluo-3~390 nM biomol.comProlonged/Slow Decay physiology.orgLow (prone to saturation)

Differences in Calcium Binding Kinetics and Apparent Signal Duration

Comparative Utility with Other Low-Affinity Calcium Indicators (e.g., Fluo-5F, Fluo-5N)

This compound belongs to a family of low-affinity indicators derived from Fluo-4. Its siblings, Fluo-5F and Fluo-5N, offer a spectrum of Ca²⁺ affinities, allowing researchers to choose the most appropriate probe for their expected Ca²⁺ concentration range.

Fluo-5F has a Kd of approximately 2.3 µM, making it more sensitive than this compound but still suitable for high Ca²⁺ concentrations that would challenge high-affinity dyes. thermofisher.comthermofisher.com

Fluo-5N has a very high Kd of approximately 90 µM, positioning it for measuring extremely high Ca²⁺ levels, for instance within organelles like the endoplasmic reticulum or during pathological events. thermofisher.comthermofisher.comulab360.com

The choice between this compound, Fluo-5F, and Fluo-5N depends entirely on the specific biological question and the anticipated range of Ca²⁺ concentrations. This compound offers a middle ground in this low-affinity space, making it versatile for studying robust physiological signals like those in muscle cells or neuronal terminals. physiology.orgbiorxiv.org Like this compound, these other low-affinity indicators benefit from faster ion dissociation rates, which is crucial for tracking the kinetics of rapid Ca²⁺ fluxes. thermofisher.com

Low-Affinity IndicatorDissociation Constant (Kd) for Ca²⁺Typical Application Range
Fluo-5F~2.3 µM thermofisher.comthermofisher.comHigh physiological Ca²⁺ transients
This compound~9.7 µM thermofisher.cominterchim.frthermofisher.comVery high physiological/supraphysiological Ca²⁺ transients
Fluo-5N~90 µM thermofisher.comthermofisher.comulab360.comExtremely high Ca²⁺, including organellar measurements

Advantages and Disadvantages Relative to Ratiometric Calcium Dyes (e.g., Fura-2, Indo-1)

This compound is a single-wavelength, non-ratiometric indicator. Its fluorescence intensity increases upon Ca²⁺ binding without a significant shift in its excitation or emission spectra. thermofisher.com This contrasts with ratiometric dyes like Fura-2 and Indo-1.

Fura-2 exhibits a shift in its excitation wavelength upon Ca²⁺ binding. igem.org

Indo-1 shows a shift in its emission wavelength. nih.govnordicbiosite.com

Advantages of this compound (and other non-ratiometric dyes):

Compatibility with Confocal Microscopy: Single-wavelength indicators like this compound are well-suited for laser-scanning confocal microscopy, which typically uses a single excitation line (e.g., 488 nm from an argon laser). nih.gov Ratiometric imaging with a dye like Fura-2 requires rapid switching between two excitation wavelengths, which can be complex and phototoxic. igem.org

Simplicity: The experimental setup and data analysis are generally simpler for single-wavelength indicators.

Disadvantages of this compound (and other non-ratiometric dyes):

Quantitative Accuracy: Measurements can be affected by factors that are independent of the Ca²⁺ concentration, such as variations in dye loading, cell thickness, photobleaching, and indicator leakage. physiology.orgnordicbiosite.com

Calibration Difficulty: While possible, accurately calibrating the signal to determine absolute Ca²⁺ concentrations is more complex and relies on more assumptions than with ratiometric dyes. physiology.org

Ratiometric dyes overcome these limitations by taking a ratio of the fluorescence intensities at two different wavelengths. This ratio is largely independent of the confounding factors mentioned above, providing a more robust and quantitative measure of intracellular Ca²⁺ concentration. physiology.orgnordicbiosite.com Therefore, while this compound is excellent for observing the relative timing and shape of large Ca²⁺ transients, Fura-2 and Indo-1 are often preferred for precise quantitative measurements of Ca²⁺ levels. igem.org

Complementary Use with Genetically Encoded Calcium Indicators (GECIs) in Multimodal Research

Genetically encoded calcium indicators (GECIs), such as those from the GCaMP family, are proteins engineered to fluoresce upon Ca²⁺ binding. bitesizebio.complos.org They offer several advantages over chemical dyes, including cell-type-specific expression and the ability to target the sensor to specific subcellular compartments. bitesizebio.com This allows for long-term, chronic imaging in vivo without the need for repeated dye loading. bitesizebio.comnih.gov

However, chemical dyes like this compound retain important roles and can be used in a complementary fashion with GECIs:

Acute vs. Chronic Studies: this compound is ideal for acute experiments in tissue slices or cultured cells where immediate loading and imaging are required. bitesizebio.comnih.gov GECIs are the tool of choice for longitudinal studies in living animals. bitesizebio.com

Kinetic Properties: Some GECIs have slower binding kinetics compared to low-affinity chemical dyes. In applications demanding the highest temporal resolution to capture very fast Ca²⁺ dynamics, a dye like this compound might be preferable.

Signal-to-Noise: In some preparations, GECIs can provide a brighter signal and better signal-to-noise ratio than chemical dyes. frontiersin.org

Multimodal Imaging: Researchers can combine the two approaches. For instance, a GECI could be used to monitor the activity of a specific neuronal population, while a chemical dye is used to bulk-load the surrounding tissue to understand network activity.

Synergistic Applications of this compound with Other Fluorescent Probes

The spectral properties of this compound (excitation/emission maxima ~494/516 nm) allow for its use in combination with other fluorescent probes that operate in different spectral windows, enabling the simultaneous measurement of multiple physiological parameters. thermofisher.cominterchim.fr

With Voltage-Sensitive Dyes: In studies of cardiac electrophysiology, this compound has been used concurrently with red-shifted voltage-sensitive dyes (e.g., RH-237) to simultaneously record Ca²⁺ transients and action potentials from the same location in cardiac tissue. nih.gov This allows for a direct correlation between electrical activity and the resulting Ca²⁺ signal.

With Ion Indicators: this compound has been paired with sodium indicators like SBFI to compare the timing of sodium and calcium influx during action potentials in neurons. biorxiv.org

With Red Fluorescent Ca²⁺ Indicators: this compound can be used alongside red-shifted Ca²⁺ indicators like X-Rhod-1 or Rhod-2 to monitor Ca²⁺ in different cell types or subcellular compartments within the same preparation, provided the emission spectra can be adequately separated. thermofisher.com For example, this compound could report cytosolic Ca²⁺ while Rhod-2, which tends to accumulate in mitochondria, reports organellar Ca²⁺. thermofisher.com

With Probes for Other Molecules: It can be combined with fluorescent probes for other signaling molecules, such as nitric oxide or reactive oxygen species, to investigate the interplay between different signaling pathways.

This capacity for multiplexing makes this compound a valuable tool in complex experiments aimed at understanding the integrated physiological response of cells and tissues.

Dual-Dye Methodologies for Extended Calcium Concentration Range Measurements

To overcome the limitations of a single calcium indicator and extend the dynamic range of calcium concentration measurements, researchers have developed dual-dye methodologies. These approaches often involve combining a high-affinity indicator with a low-affinity one, such as this compound. This allows for the sensitive detection of small changes in calcium near resting levels, as well as the accurate measurement of large calcium transients that would saturate a high-affinity dye.

One such approach involves the use of Fluo-4 and this compound together. plos.org This combination is particularly advantageous because both dyes share the same fluorescein (B123965) fluorophore, meaning they have similar spectral properties. plos.org This simplifies the imaging setup and leaves other parts of the electromagnetic spectrum available for other fluorescent probes. plos.org By using a high-affinity dye like Fluo-4 (with a dissociation constant, Kd, of approximately 0.45 µM) alongside the low-affinity this compound (Kd ≈ 9.7 µM), the range of high sensitivity for calcium detection can be extended to cover more than two orders of magnitude. plos.orgnih.gov This method has been successfully used to image calcium waves in cardiac myocytes. plos.org

Another dual-dye strategy pairs a green-emitting dye with a red-emitting one. For instance, Fluo-4 has been used in combination with Fura-Red. researchgate.netplos.orgd-nb.info A key feature of this pairing is their opposing response to calcium binding: Fluo-4 fluorescence increases with higher calcium concentrations, while Fura-Red fluorescence decreases. researchgate.net This inverse relationship makes them an excellent pair for ratiometric calcium imaging, where the ratio of the two fluorescence signals provides a more robust measurement that can cancel out variations in dye loading and cell thickness. researchgate.net This ratiometric approach provides a quantitative measure of intracellular calcium concentration. researchgate.net

Similarly, the combination of a low-affinity indicator for the endoplasmic reticulum (ER), like Mag-Fluo-4, with a high-affinity cytoplasmic dye, such as Fura-2, enables the simultaneous imaging of calcium dynamics in different cellular compartments. thermofisher.comnih.gov This has been applied in smooth muscle cells to investigate the role of the sarcoplasmic reticulum in calcium signaling. nih.gov

The selection of the appropriate dye combination is crucial and depends on the specific biological question and the expected range of calcium concentrations. For example, to detect a wide range of calcium spikes, a low-affinity dye like Calcium Green-5N can be used with the higher-affinity Calcium Green-2. researchgate.net

The following table summarizes the dissociation constants (Kd) of this compound and other calcium indicators it is often paired with or compared to in dual-dye methodologies.

Compound NameDissociation Constant (Kd) for Ca2+
This compound~9.7 µM plos.orgthermofisher.com
Fluo-4~0.35 µM physiology.orgphysiology.org
Fura-RedOperational Kd for dye mixture with Fluo-4: 506 nM researchgate.net
Mag-Fluo-4~22 µM thermofisher.comthermofisher.com
Fura-2Kd for Ca2+ of ~145 nM (in vitro)
Calcium Green-5NKd for Ca2+ of ~14 µM
Calcium Green-2Kd for Ca2+ of ~550 nM

Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength. plos.orgd-nb.info

Challenges and Future Directions in Fluo 4ff Research

Methodological Limitations in Quantitative Fluo-4FF Imaging

Quantitative imaging with this compound requires careful consideration of several methodological factors that can significantly influence data accuracy and interpretation. Non-ratiometric dyes like this compound are particularly susceptible to issues arising from dye concentration and loading protocols, which can complicate the conversion of fluorescence signals into precise calcium concentrations.

A primary challenge in quantitative imaging is achieving a homogenous intracellular concentration of the this compound dye. Uneven distribution, where the dye accumulates in specific organelles or compartments, can lead to significant artifacts in signal interpretation. For instance, incubation at higher temperatures (e.g., 37°C) has been shown to increase the intracellular compartmentalization of similar Fluo dyes, a problem that can be mitigated by loading at room temperature. nih.gov

Furthermore, in tissues with high autofluorescence, the low resting fluorescence of this compound can be problematic. Tissue autofluorescence can sometimes be equal to or greater than the dye's baseline signal, creating a low signal-to-noise ratio and complicating the detection of subtle calcium changes. uvic.ca This makes it difficult to resolve the cell at rest and can interfere with establishing a stable baseline (F₀) for calculating relative fluorescence changes (ΔF/F₀). thermofisher.com

Loading this compound effectively into complex and intact tissues presents a significant hurdle compared to single-cell or cell culture preparations. The cell-permeant acetoxymethyl (AM) ester forms of the dye must cross multiple cell layers and extracellular matrices, and the efficiency of enzymatic cleavage of the AM group can vary between cell types.

Initial attempts to stain porcine left ventricular wedge preparations via coronary infusion with this compound did not yield detectable optical signals, necessitating the development of alternative methods. physiology.org Researchers successfully developed a local intramural injection technique to deliver the dye directly into the tissue. physiology.org In other systems, such as chicken cochlea, protocols have been optimized by adjusting incubation time and temperature to ensure the dye is taken up by hair cells with minimal compartmentalization. nih.gov For studies in the intact nervous system, dextran-conjugated forms of low-affinity indicators are often used, as they are efficiently transported within neurons and retained for long periods. uvic.ca

Tissue TypeLoading MethodKey Optimization ParametersReference
Porcine Left VentricleLocal Intramural InjectionUsed when coronary infusion failed. Dye dissolved in DMSO then Tyrode's solution. physiology.org
Chicken Cochlea Hair CellsAM Ester IncubationIncubation at room temperature (vs. 37°C) to decrease compartmentalization; 15-minute incubation time was sufficient. nih.gov
Rat Cochlear Hair CellsPatch Clamp PipetteDirect infusion via whole-cell patch clamp allows for known intracellular dye concentration. rochester.edu
Intact Nervous Tissue (Frog Brain)Dextran (B179266) Conjugate InjectionCo-injection with a fluorescent dextran (e.g., Texas Red) to visualize dye-filled structures due to low resting fluorescence of Fluo-dextrans. uvic.ca

Impact of Intracellular Dye Concentration Heterogeneity on Signal Interpretation

Considerations of Endogenous Intracellular Calcium Buffering Effects on this compound Signals

Cells possess native calcium-binding proteins that act as endogenous buffers, influencing the spatial and temporal dynamics of intracellular calcium. The introduction of an external buffer, such as this compound, alters the total calcium buffering capacity of the cell, which in turn affects the calcium signals being measured.

Buffer ConditionCell TypeObserved Effect on Ca²⁺ Signal KineticsReference
Increasing [EGTA] (0.5, 2, 5, 10 mM) with 100 µM this compoundRod Bipolar Cell TerminalsThe time course of the this compound signal varied with the terminal buffer capacity, affecting the time to peak. jneurosci.org
Varying indicators (including this compound) with different affinities and concentrationsCalyciform Mossy Fiber BoutonsThe decay time constant (τ) of Ca²⁺ transients was shown to be linearly dependent on the Ca²⁺-binding ratio (κB) of the indicator. researchgate.net
0.5 mM EGTA with 375 µM this compoundInner Hair Cells (IHCs)Used to create weak cytosolic buffering to sensitively detect Ca²⁺ changes from mitochondrial uptake. pnas.org
1 mM BAPTA with 100 µM this compoundRod Bipolar Cell TerminalsThe buffering power of this compound was considered insignificant compared to the much higher concentration and affinity of BAPTA. jneurosci.org

Development of Advanced Signal Processing and Computational Modeling for this compound Data

To address the inherent limitations of quantitative imaging and the complexities of intracellular calcium dynamics, researchers are increasingly turning to advanced signal processing and computational modeling. These approaches allow for a more sophisticated interpretation of this compound fluorescence data.

Computational models can incorporate multiple factors, including calcium influx through channels, diffusion, binding to mobile and fixed buffers (including this compound itself), and extrusion by pumps. rochester.edu For example, a nonstationary single-compartment model was used to fit this compound fluorescence data from mossy fiber bouton terminals to compute the underlying calcium transients. researchgate.net In studies of cardiac tissue, differentiation of the this compound signal was employed to derive optically recorded calcium currents (ORCCs), providing a spatially resolved picture of calcium influx. spiedigitallibrary.org Simulations have also been crucial for understanding signal variability, showing that the coefficient of variation in the this compound signal can be used to predict the number of underlying voltage-dependent calcium channels. pnas.org

Model/Processing TechniqueBiological SystemPurpose of Model/AnalysisReference
Differentiation of SignalNeonatal Rat CardiomyocytesTo obtain optically recorded calcium currents (ORCCs) and assess relative changes in ICa activation/inactivation. spiedigitallibrary.org
Multi-compartment Computer ModelRat Cochlear Hair CellsTo incorporate influx, buffering, mitochondrial uptake, and extrusion to see if simulations could match experimental results. rochester.edu
Nonstationary Single-Compartment ModelHippocampal Mossy Fiber BoutonsTo fit fluorescence elevation data and compute corresponding whole-bouton [Ca²⁺] transients. researchgate.net
Fluctuation Analysis SimulationsHippocampal Presynaptic TerminalTo demonstrate that the coefficient of variation (CV) of the this compound fluorescence peak could predict the number of active VDCCs. pnas.org
General Hill Model & Saturation CurvesCA1 Pyramidal NeuronsTo translate fluorescence into [Ca²⁺] by determining the degree of indicator saturation during experiments. jneurosci.org

Emerging Methodologies and Innovations for Enhanced this compound Application in Biological Research

The future of calcium imaging with this compound will likely involve its integration with emerging technologies and novel methodologies. Advances in dye chemistry are producing fluorescent molecules with superior properties. For example, the development of Janelia Fluor (JF) dyes, based on new chemical synthesis rules, has yielded probes that are significantly brighter and more photostable than traditional dyes. innovations-report.comlabmanager.com While not direct replacements for low-affinity indicators, the principles behind their development could lead to improved low-affinity probes in the future.

Another area of innovation lies in combining this compound imaging with other techniques. Simultaneous measurement of membrane potential with voltage-sensitive dyes allows for the direct correlation of cellular electrical activity with the resulting calcium transients. spiedigitallibrary.orgspiedigitallibrary.org Furthermore, the use of this compound alongside other calcium indicators with different affinities or spectral properties enables more comprehensive analysis of calcium dynamics across different concentration ranges or within different cellular compartments simultaneously. jneurosci.org The continued development of advanced microscopy techniques, such as two-photon laser scanning microscopy (2PLSM), provides improved spatial resolution and reduced phototoxicity, further enhancing the utility of this compound in deep-tissue and long-term imaging experiments. jneurosci.orgresearchgate.net

Q & A

Q. What systematic approaches address photobleaching artifacts in longitudinal this compound imaging studies?

  • Minimize exposure time and light intensity. Use antioxidants (e.g., ascorbic acid) in imaging buffers. Apply post-hoc correction algorithms (e.g., histogram matching) or normalize to reference fluorophores .

Methodological Notes

  • Data Contradiction Analysis : When discrepancies arise, prioritize raw data re-examination, environmental variable audits, and cross-method validation .
  • Ethical and Reproducibility Standards : Document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry for experimental details) and share raw datasets via repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.